molecular formula C8H6F2O2 B031560 2,4-Difluorophenylacetic acid CAS No. 81228-09-3

2,4-Difluorophenylacetic acid

Cat. No. B031560
CAS RN: 81228-09-3
M. Wt: 172.13 g/mol
InChI Key: QPKZIGHNRLZBCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluorophenylacetic acid derivatives often involves halogenated precursors and employs strategies like the Grignard reaction, substitution reactions, and catalytic processes. For instance, compounds such as 3,5-Difluorophenylacetic acid have been prepared from difluoro-bromobenzene using Grignard reactions, demonstrating a method that could potentially be adapted for 2,4-difluorophenylacetic acid (Lin Yuan-bin, 2007). Additionally, Suzuki cross-coupling reactions have been employed to synthesize related compounds, such as 4-(2',4'-difluorophenyl)acetophenone, from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone, highlighting a potential pathway for synthesizing 2,4-difluorophenylacetic acid (Deng Ji-hua, 2008).

Molecular Structure Analysis

The molecular structure of difluorophenylacetic acid derivatives is characterized by the presence of fluorine atoms which influence the electronic properties and reactivity of the molecule. Techniques such as IR, NMR, and X-ray crystallography are crucial in determining the structure and conformational preferences of these compounds. For example, studies on related fluorinated compounds have utilized NMR and X-ray crystallography to elucidate their structure, indicating similar analytical methods could be applied to 2,4-difluorophenylacetic acid for detailed structural analysis (Sakai et al., 2000).

Scientific Research Applications

  • Agricultural Herbicide : 2,4-D is primarily used as a selective herbicide. It kills dicotyledonous plants (dicots) without affecting monocots by mimicking natural auxin, leading to abnormal growth and plant death in sensitive dicots (Song, 2014).

  • Impact on Plant Metabolism : Research has shown that 2,4-D treatment significantly alters the phenotype and metabolism of cucumber fruits, affecting pathways like methionine metabolism, citric acid cycle, and flavonoid metabolism (Hu et al., 2019).

  • Genotoxic Effects in Plants : In maize seedlings, increasing concentrations of 2,4-D cause decreased root length, increased total soluble protein levels, and genotoxic effects, such as the loss of normal bands and altered genomic template stability (Aksakal et al., 2013).

  • Health Risks in Mammals : Low concentrations of 2,4-D can induce cell transformation and genotoxic effects in mammalian cells, posing potential hazards to human health (Maire et al., 2007).

  • Detoxification in Plants : Studies on radioactive 2,4-D in bean plants reveal a complex detoxification mechanism involving sugars and other chemicals in its translocation and metabolism (Jaworski et al., 1955).

  • Water Contamination and Remediation : Efforts to develop efficient methods for removing 2,4-D from contaminated water sources are ongoing to address water contamination issues (EvyAliceAbigail et al., 2017).

  • Cancer Risk : High exposure to 2,4-D herbicide is associated with an increased risk of non-Hodgkin lymphoma (Smith et al., 2017).

  • Environmental Bioremediation : Novosphingobium strain DY4 effectively biodegrades 2,4-D in contaminated soil, although its impact on the soil microbial community structure is minimal (Dai et al., 2015).

Safety And Hazards

2,4-Difluorophenylacetic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves and eye/face protection .

Future Directions

2,4-Difluorophenylacetic acid has potential applications in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics . This suggests that it could be used in the development of new materials and technologies.

properties

IUPAC Name

2-(2,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKZIGHNRLZBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230975
Record name 2,4-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenylacetic acid

CAS RN

81228-09-3
Record name 2,4-Difluorophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81228-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylacetic acid
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Record name 2,4-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluorophenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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